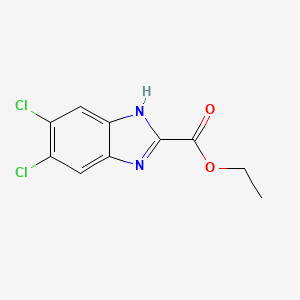

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate is a chemical compound with the molecular formula C10H8Cl2N2O2. It belongs to the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate typically involves the reaction of o-phenylenediamine with carboxylic acids. This reaction is carried out by heating the reactants together on a steam bath, under reflux, or in a sealed tube . The specific conditions and reagents used can vary, but the general approach involves the condensation of o-phenylenediamine with organic acids, often catalyzed by mineral acids .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atoms in the compound can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing other benzimidazole derivatives.

Biology: Studied for its interactions with biological molecules and potential therapeutic applications.

Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of viral replication, cancer cell growth, and bacterial proliferation .

Comparison with Similar Compounds

Ethyl 5,6-Dichlorobenzimidazole-2-carboxylate can be compared with other benzimidazole derivatives, such as:

2-Bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB): Known for its antiviral activity.

2-Chloro analog (TCRB): Also exhibits antiviral properties but with different efficacy and metabolic stability.

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Biological Activity

Ethyl 5,6-dichlorobenzimidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have been extensively studied for their pharmacological properties. They are known to exhibit a range of activities such as antiviral , antimicrobial , anticancer , and anti-inflammatory effects. The structural features of benzimidazoles allow them to interact with various biological targets, making them versatile in therapeutic applications .

This compound acts through multiple mechanisms:

- Inhibition of Enzymatic Activity : This compound has been shown to inhibit the activity of key enzymes involved in cellular processes. For instance, it can inhibit dCTPase activity, which is crucial in nucleotide metabolism and has implications in cancer therapy .

- Topoisomerase Inhibition : Benzimidazole derivatives often function as topoisomerase inhibitors. This compound has demonstrated the ability to interfere with DNA replication by stabilizing the topoisomerase-DNA complex, leading to increased apoptosis in cancer cells .

- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells .

Therapeutic Applications

This compound shows promise in various therapeutic areas:

- Anticancer Activity : Studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including K562 (leukemia) and HepG-2 (hepatocellular carcinoma). The IC50 values reported for these activities are approximately 2.68 μmol/L and 8.11 μmol/L respectively .

- Antiviral Properties : Research has also explored its antiviral potential, particularly against viral infections where nucleoside analogs are effective .

Table 1: Biological Activity Summary

Case Study: Anticancer Activity

In a study assessing the anticancer properties of this compound, researchers found that the compound effectively induced apoptosis in K562 cells through intrinsic pathways. The mechanism involved the activation of caspases and subsequent DNA fragmentation . This highlights its potential as a lead compound for developing new anticancer therapies.

Properties

CAS No. |

30192-45-1 |

|---|---|

Molecular Formula |

C10H8Cl2N2O2 |

Molecular Weight |

259.09 g/mol |

IUPAC Name |

ethyl 5,6-dichloro-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H8Cl2N2O2/c1-2-16-10(15)9-13-7-3-5(11)6(12)4-8(7)14-9/h3-4H,2H2,1H3,(H,13,14) |

InChI Key |

OKMWUIJSVITHHO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=CC(=C(C=C2N1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.